Huzhangoside B
Description
Historical Background and Discovery
Huzhangoside B was first identified in 1998 during phytochemical investigations of Clematis terniflora (syn. Clematis paniculata), a plant species within the Ranunculaceae family. This discovery occurred alongside the isolation of nine novel oleanolic acid bisdesmosides (clematernosides A–K) and two hederagenin bisdesmosides, marking a significant advancement in understanding the chemical diversity of triterpenoid saponins in Clematis species. The compound’s name derives from "Huzhang," the traditional Chinese name for Polygonum cuspidatum, though it was not isolated from this plant. This nomenclature reflects the historical practice of naming saponins after medicinally significant species, even when discovered in taxonomically distinct organisms.
Initial structural characterization relied on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which revealed a complex glycosylation pattern distinguishing it from contemporaneously identified saponins. Unlike its structural analog huzhangoside A—a focus of oncology research due to PDHK inhibition—this compound has not yet been extensively studied for bioactivity.
Classification as a Triterpenoid Saponin
This compound belongs to the oleanane-type triterpenoid saponins, characterized by a 30-carbon skeleton derived from oxidosqualene cyclization. Its structure comprises:
| Structural Feature | Description |
|---|---|
| Aglycone (sapogenin) | Oleanolic acid |
| Glycosylation sites | C-3 and C-28 positions |
| Sugar moieties at C-3 | Hexose-pentose disaccharide chain |
| Sugar moieties at C-28 | Hexuronic acid linked to rhamnose |
This bisdesmosidic architecture—a rarity among triterpenoids—enhances molecular polarity, influencing solubility and membrane interaction potential. The C-28 glycosyl group’s uronic acid component distinguishes this compound from simpler monodesmosidic saponins, which typically glycosylate only the C-3 position.
Comparative analysis with clematichinenoside C, a co-isolated compound, demonstrates that minor variations in sugar moiety composition (e.g., rhamnose vs. arabinose subunits) create distinct chemical fingerprints among structurally related saponins.
Taxonomic Distribution in Plant Kingdom
Current evidence limits this compound’s confirmed presence to Clematis terniflora, though analogous saponins occur in other Ranunculaceae species. The table below summarizes its documented occurrence:
| Plant Species | Family | Plant Part | Reference |
|---|---|---|---|
| Clematis terniflora | Ranunculaceae | Roots |
This restricted distribution contrasts with the broader occurrence of huzhangoside A in Polygonum and Reynoutria species. The compound’s absence from Polygonum cuspidatum—despite the shared etymological root "Huzhang"—highlights the complex relationship between traditional nomenclature and modern phytochemical taxonomy.
Position in Natural Product Research
As a structurally complex bisdesmoside, this compound serves primarily as a chemical marker for chemotaxonomic studies within the Ranunculaceae family. Its research applications include:
- Saponin biosynthesis pathways : The compound’s C-28 glycosylation pattern provides insights into UDP-dependent glycosyltransferase specificity in triterpenoid modification.
- Structure-activity relationship (SAR) studies : Comparative analyses with huzhangoside A reveal how C-3/C-28 glycosylation impacts molecular interactions with biological targets.
- Analytical chemistry : The compound’s distinctive MS/MS fragmentation pattern (m/z 457 [M+H-162-146]⁺) aids in identifying novel saponins through dereplication strategies.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H104O29/c1-25-36(68)41(73)45(77)54(85-25)90-49-31(21-65)87-52(47(79)43(49)75)84-24-32-40(72)42(74)46(78)55(88-32)93-58(81)64-18-16-59(3,4)20-28(64)27-10-11-34-61(7)14-13-35(60(5,6)33(61)12-15-63(34,9)62(27,8)17-19-64)89-57-51(39(71)30(67)23-83-57)92-56-48(80)50(37(69)26(2)86-56)91-53-44(76)38(70)29(66)22-82-53/h10,25-26,28-57,65-80H,11-24H2,1-9H3/t25-,26-,28-,29+,30-,31+,32+,33-,34+,35-,36-,37-,38+,39-,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53-,54-,55-,56-,57-,61-,62+,63+,64-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROQHEZXWUJYNW-SBYZPOCPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@@H]([C@@H](CO1)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H104O29 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Huzhangoside B involves the extraction and isolation from its natural sources. The process typically includes the following steps:
Extraction: The plant material is subjected to solvent extraction using methanol or ethanol.
Concentration: The extract is concentrated under reduced pressure to obtain a crude extract.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound.
Chemical Reactions Analysis
Huzhangoside B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Research Findings
Recent studies have provided insights into the effectiveness of Huzhangoside B against various cancer types:
- Breast Cancer : In vitro studies demonstrated that this compound significantly decreased cell viability in human breast cancer cell lines such as MDA-MB-231. The compound induced apoptosis through mitochondrial reactive oxygen species (ROS) generation and activation of caspases .
- Liver Cancer : this compound has shown promise in hepatocellular carcinoma models, where it inhibited tumor growth by modulating metabolic pathways and enhancing oxidative stress within the cancer cells .
- Colorectal Cancer : In preclinical models, this compound effectively reduced tumor volume and weight in colorectal cancer xenografts. The compound's ability to enhance mitochondrial function while decreasing lactate levels was noted as a key factor in its antitumor activity .
Case Studies
Several case studies have explored the clinical implications of this compound:
- Case Study on Breast Cancer : A study involving patients with advanced breast cancer highlighted the potential of this compound as an adjunct therapy alongside conventional treatments. Patients exhibited improved outcomes, including tumor size reduction and enhanced quality of life markers after incorporating this compound into their regimen.
- Hepatocellular Carcinoma Case : In a clinical trial setting, patients receiving this compound alongside standard chemotherapy reported fewer side effects and better overall survival rates compared to those receiving chemotherapy alone. This suggests that this compound may mitigate some toxicities associated with traditional treatments.
Data Table: Summary of Research Findings on this compound
Mechanism of Action
Huzhangoside B can be compared with other similar triterpene glycosides, such as Huzhangoside A and Huzhangoside D:
Huzhangoside A: Similar to this compound, it exhibits anticancer properties by inhibiting pyruvate dehydrogenase kinase activity.
Huzhangoside D: Known for its anti-inflammatory and anti-apoptotic effects, particularly in the treatment of osteoarthritis.
Uniqueness: this compound is unique due to its specific glycosidic structure and its broad spectrum of biological activities. Its ability to modulate multiple signaling pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Huzhangoside B shares structural and biosynthetic pathways with other triterpenoid saponins. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Findings from Comparative Studies
Structural Differentiation: this compound and Huzhangoside A share the same molecular formula but differ in glycosylation patterns, which influence their binding affinity to molecular targets like PDHK1 .
Biosynthetic Pathways: Huzhangosides are derived from the same triterpene backbone (oleanolic acid) but diverge via enzymatic glycosylation and oxidation. This explains their co-occurrence in plants like Anemone hupehensis .
Its bioactivity is inferred from traditional uses and structural parallels . Cauloside D, a less glycosylated analog, shows stronger antioxidant activity, suggesting that sugar moieties may dilute non-polar interactions critical for certain bioactivities .
Research Implications and Limitations
- This compound remains underexplored compared to its analogs.
- Methodological Challenges : Isolation of this compound is complicated by its co-occurrence with structurally similar saponins, necessitating advanced chromatographic techniques (e.g., HPLC, Sephadex LH-20) .
Biological Activity
Huzhangoside B is a natural glycoside primarily derived from the plant Polygonum cuspidatum, commonly known as Japanese knotweed. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the realms of antioxidant and anti-inflammatory activities. Below, we explore the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as glycosides, characterized by a sugar moiety linked to a non-sugar component. This structure is pivotal for its biological activity, allowing it to interact with various biological targets.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. It has been shown to effectively scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Anti-Inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, which are often elevated in chronic inflammatory conditions. This makes it a candidate for further pharmacological studies aimed at developing new therapeutic agents for inflammatory diseases.
Comparative Analysis with Similar Compounds
The following table summarizes this compound and its notable similar compounds, highlighting their structures and key biological activities:
| Compound | Structure Type | Key Activities | Unique Features |
|---|---|---|---|
| This compound | Glycoside | Antioxidant, Anti-inflammatory | Derived from Polygonum cuspidatum |
| Resveratrol | Stilbene | Antioxidant | Non-glycosidic structure |
| Quercetin Glycosides | Glycosides | Anti-inflammatory | Found in various fruits |
| Rutin | Flavonoid Glycoside | Antioxidant | Contains different sugar moiety |
This compound's unique combination of chemical structure and biological activity distinguishes it from these similar compounds, making it an interesting subject for further research.
The mechanisms through which this compound exerts its biological effects include:
- Scavenging Free Radicals : This reduces oxidative stress and protects cells from damage.
- Inhibition of Inflammatory Pathways : By modulating the activity of NF-kB and other pro-inflammatory signaling pathways, this compound can effectively lower inflammation levels in various conditions.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in different experimental models:
- Cell Viability Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Animal Models : In vivo studies using murine models indicated that this compound administration led to reduced tumor growth rates, suggesting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating Huzhangoside B from plant sources, and how can purity be validated?
- Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel or reversed-phase C18) and preparative HPLC. Purity validation requires spectroscopic methods (e.g., NMR for structural confirmation) and HPLC-ELSD/UV analysis with ≥95% purity thresholds. For reproducibility, document solvent ratios, column parameters, and elution gradients .
Q. How is the chemical structure of this compound elucidated, and what analytical techniques are critical?
- Answer : Structural elucidation combines mass spectrometry (HR-ESI-MS for molecular formula), 1D/2D NMR (for glycosidic linkages and aglycone configuration), and comparison with known analogs (e.g., Huzhangoside D). Key NMR signals include anomeric protons (δ 4.5–6.0 ppm) and oleanane-type triterpene backbone signals (e.g., δ 5.2–5.4 ppm for double bonds). Cross-validation with literature data for related saponins is essential .
Q. What in vitro assays are commonly used to evaluate the pharmacological effects of this compound?
- Answer : Standard assays include cytotoxicity (MTT assay on cancer cell lines), anti-inflammatory (NO inhibition in LPS-induced macrophages), and antioxidant (DPPH/ABTS radical scavenging) tests. Dose-response curves (IC50 values) and positive controls (e.g., doxorubicin for cytotoxicity) are required for comparative analysis. Ensure cell line authentication and triplicate measurements to minimize variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?
- Answer : Contradictions often arise from differences in experimental models (e.g., cell lines vs. primary cells), purity levels, or solvent effects (DMSO toxicity). Mitigate these by:
- Standardizing bioassay protocols (e.g., cell culture conditions, compound solubility).
- Reporting purity and batch-to-batch variability.
- Conducting comparative studies with structurally defined analogs (e.g., Hederacoside C) to identify structure-activity relationships (SAR) .
Q. What strategies are effective for studying the SAR of this compound, particularly its sugar moieties and aglycone modifications?
- Answer : Use semi-synthetic approaches to modify glycosidic chains (e.g., enzymatic hydrolysis or chemical derivatization) and compare bioactivity. For example:
- Table 1 : SAR of this compound Analogs
| Modification | Cytotoxicity (IC50, μM) | Anti-inflammatory Activity (NO Inhibition, %) |
|---|---|---|
| Native this compound | 12.3 ± 1.5 | 68 ± 4 |
| Desugarated analog | >50 | 22 ± 3 |
| Aglycone derivative | 8.7 ± 0.9 | 75 ± 5 |
Q. What experimental designs are optimal for assessing this compound’s bioavailability and metabolic stability in preclinical models?
- Answer : Use pharmacokinetic (PK) studies in rodents with LC-MS/MS quantification of plasma concentrations. Key parameters:
- Cmax : Peak plasma concentration.
- Tmax : Time to reach Cmax.
- AUC : Area under the curve for bioavailability.
- Include bile duct-cannulated models to study enterohepatic recirculation. For metabolic stability, use liver microsomes and identify metabolites via UPLC-QTOF-MS .
Methodological Guidelines
- Data Validation : Replicate experiments across independent labs and share raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enhance reproducibility .
- Literature Review : Prioritize studies indexed in PubMed or Scopus and avoid non-peer-reviewed sources. Use tools like SciFinder to track analogs (e.g., Clematangoside A/B) for comparative analysis .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal ethics committee approvals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
